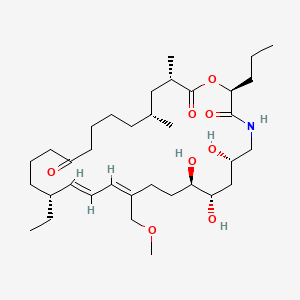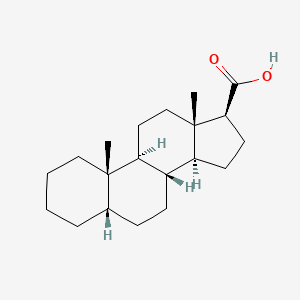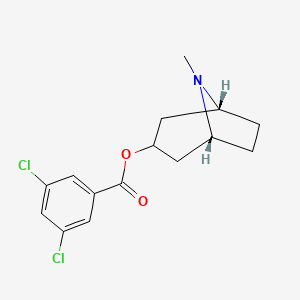
MDL 72222
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride at elevated temperatures . The synthetic route involves the following steps:
Reaction of Tropine with 3,5-Dichlorobenzoyl Chloride: Tropine (I) is reacted with 3,5-dichlorobenzoyl chloride (II) at 140°C to form this compound.
Industrial Production:
Análisis De Reacciones Químicas
MDL 72222 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tropine and 3,5-dichlorobenzoyl chloride.
Aplicaciones Científicas De Investigación
MDL 72222 has several scientific research applications, including:
Pharmacological Studies: This compound is used to study the involvement of the 5-HT3 receptor in various physiological and pharmacological processes
Antiemetic Research: The compound has antiemetic effects comparable to metoclopramide and is used in research to study its potential as an antiemetic agent.
Neurochemical Studies: This compound is used to investigate the role of the 5-HT3 receptor in the actions of drugs of abuse, such as cocaine and methamphetamine.
Neuroprotection: The compound has been shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells, indicating its potential neuroprotective effects.
Mecanismo De Acción
MDL 72222 exerts its effects by selectively antagonizing the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking this receptor, this compound inhibits the excitatory effects of serotonin (5-HT) on neuronal cells . This selective antagonism is responsible for the compound’s pharmacological effects, including its antiemetic and neuroprotective properties .
Comparación Con Compuestos Similares
MDL 72222 is unique in its high selectivity and potency as a 5-HT3 receptor antagonist. Similar compounds include:
Tropanserin: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Tropisetron: A clinically used antiemetic that also targets the 5-HT3 receptor.
Zatosetron: A compound with similar receptor antagonism properties.
Ricasetron: Another 5-HT3 receptor antagonist used in research.
Granisetron: A well-known antiemetic used in clinical settings.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H17Cl2NO2 |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Pictogramas |
Acute Toxic |
Sinónimos |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


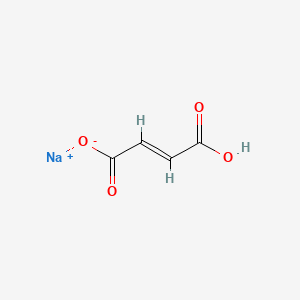
![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)
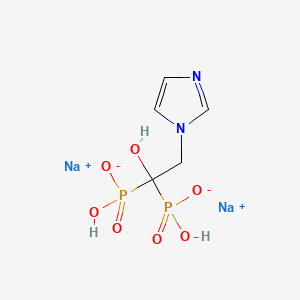
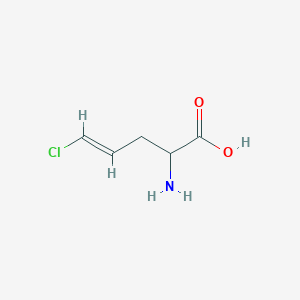

![(E)-7-[3-(2-Hydroxydecylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232554.png)
![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)
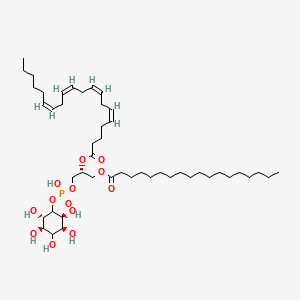
![2-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1232559.png)
![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)

